Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
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Overview
Description
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is a complex organic compound with a unique structure that combines a methylphenyl group, an adamantane core, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then subjected to a series of reactions to introduce the butanoate ester and the methyl groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
- Methyl 3-methyl-2-[[3-(4-chlorophenyl)adamantane-1-carbonyl]amino]butanoate
Uniqueness
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. The presence of the adamantane core and the 4-methylphenyl group imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-15(2)20(21(26)28-4)25-22(27)24-12-17-9-18(13-24)11-23(10-17,14-24)19-7-5-16(3)6-8-19/h5-8,15,17-18,20H,9-14H2,1-4H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQQXAVCMJLBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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